Aβ Fibril Binding vs. IMPY
The compound exhibits a high binding affinity for synthetic human Aβ 1-40 fibrils, a property essential for sensitive plaque detection. The 4′-bromo substituent (BrIMPY) is associated with high affinity, placing it in the same class as the benchmark tracer IMPY, which has a reported Ki of 15 nM for Aβ aggregates [1][2]. While direct Ki data for BrIMPY is not reported, it is explicitly described as a ligand with 'high binding affinity' in a comparative analysis with other 4′-substituted imidazopyridines [3].
| Evidence Dimension | Binding Affinity to Aβ Aggregates (Ki) |
|---|---|
| Target Compound Data | High binding affinity; specific Ki value not reported in the available sources but classified as having 'high binding affinities' comparable to IMPY [3]. |
| Comparator Or Baseline | IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine): Ki = 15 nM [1] |
| Quantified Difference | Not directly quantifiable; inferred to be within the same high-affinity class. |
| Conditions | In vitro binding assay using preformed Aβ aggregates or synthetic human Aβ 1-40 fibrils [1][2]. |
Why This Matters
High affinity for Aβ fibrils is the foundational requirement for an effective imaging agent; compounds lacking this property would be unsuitable for Alzheimer's research.
- [1] Zhuang ZP, Kung MP, Wilson A, Lee CW, Plössl K, Hou C, Holtzman DM, Kung HF. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. J Med Chem. 2003;46(2):237-243. View Source
- [2] Chen CJ, Bando K, Ashino H, Taguchi K, Shiraishi H, Fujimoto O, Kitamura C, Matsushima S, Fujinaga M, Zhang MR, Kasahara H, Minamizawa T, Jiang C, Ono M, Higuchi M, Suhara T, Yamada K, Ji B. Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease. Bioorg Med Chem. 2014;22(15):4189-4197. View Source
- [3] Diagnostic Imaging Agent. ScienceDirect Topics. View Source
